a,a,1-Trimethyl-1h-imidazole-2-acetic acid
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Overview
Description
a,a,1-Trimethyl-1h-imidazole-2-acetic acid: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes. This particular compound is characterized by its unique structure, which includes a trimethyl group and an acetic acid moiety attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of a,a,1-Trimethyl-1h-imidazole-2-acetic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve multi-component reactions. For example, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved using lactic acid as a promoter at 160°C. This method is environmentally benign and works well with aromatic aldehydes containing electron-donating and electron-withdrawing groups .
Chemical Reactions Analysis
Types of Reactions: a,a,1-Trimethyl-1h-imidazole-2-acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Nickel-catalyzed reduction is often employed for the synthesis of disubstituted imidazoles.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications.
Scientific Research Applications
a,a,1-Trimethyl-1h-imidazole-2-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of antifungal and anticancer agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of a,a,1-Trimethyl-1h-imidazole-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with various enzymes and receptors, influencing biological processes. For example, it can inhibit certain enzymes involved in fungal cell wall synthesis, making it a potential antifungal agent .
Comparison with Similar Compounds
Imidazole-2-carboxylic acid: Another imidazole derivative with similar chemical properties.
2-Methylimidazole: A simpler imidazole compound used in various chemical syntheses.
Histidine: An amino acid that contains an imidazole ring and is involved in various biological processes.
Uniqueness: a,a,1-Trimethyl-1h-imidazole-2-acetic acid is unique due to its trimethyl group and acetic acid moiety, which provide distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-2-(1-methylimidazol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,7(11)12)6-9-4-5-10(6)3/h4-5H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBIYPPCAUXBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CN1C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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